molecular formula C10H7FO2 B1519233 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one CAS No. 1094640-56-8

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Cat. No. B1519233
M. Wt: 178.16 g/mol
InChI Key: XNGYNQPSBYMJPQ-UHFFFAOYSA-N
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Description

“1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one” is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of significant research . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The InChI code for “1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one” is 1S/C10H7FO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 88-90°C .

Scientific Research Applications

Enantioselectivity in Drug Development

The study on enantioselectivity of certain 1-(benzofuran-2-yl)-1-(1-H-imidaz-1-yl) alkanes, including 1-[(benzofuran-2-yl)-4-chlorophenylmethyl]imidazole, has contributed to understanding their potential as inhibitors in drug development, specifically targeting aromatase (P450Arom). Low enantioselectivity ratios were observed, indicating a nuanced approach may be required to harness these compounds' full therapeutic potential (Khodarahmi et al., 1998).

Bioactive Compounds in Natural Product Chemistry

Research into the roots of Petasites hybridus led to the discovery of a new benzofuran derivative showing moderate inhibitory activity on human breast cancer MCF-7 cells. This compound's structure was determined through spectroscopic data and X-ray crystallography, showcasing the potential of benzofuran derivatives in cancer research (Khaleghi et al., 2011).

Material Science and Polymer Chemistry

In material science, 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one was synthesized and used to create methacrylate polymers. These polymers' dielectric and thermal properties were explored, revealing their potential application in electronics and materials engineering (Çelik & Coskun, 2018).

Fluorescent Labeling in Analytical Chemistry

A fluorogenic reagent, PSBD-NCO, was designed based on the fluorescence characteristics of benzofurazan compounds. Its application in the fluorescent labeling of alcohols demonstrates the adaptability of benzofuran derivatives in creating sensitive detection methods for various biochemical analyses (Uchiyama et al., 1999).

Antibacterial and Antifungal Activities

The synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, starting with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, revealed some compounds with antibacterial and antifungal activities comparable or slightly better than standard medications. This highlights the potential of benzofuran derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Future Directions

Benzofuran compounds, including “1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities and applications further.

properties

IUPAC Name

1-(7-fluoro-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGYNQPSBYMJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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